molecular formula C11H8ClNO B8407073 2-(But-3-ynyl)-5-chlorobenzo[d]oxazole

2-(But-3-ynyl)-5-chlorobenzo[d]oxazole

Cat. No. B8407073
M. Wt: 205.64 g/mol
InChI Key: UVICGSWRXIROBP-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

A mixture of pent-4-ynimidic acid methyl ester (142 mg, 1.28 mmol) and 2-amino-4-chlorophenol (227 mg, 1.53 mmol) in dichloroethane (10 mL) was stirred for 2 days under reflux. The solvent was evaporated, the residue was partly dissolved in MeOH and filtered. The filtrate was concentrated, and the resulting crude residue was purified by flash chromatography (cyclohexane/AcOEt 9:1) to yield 18 mg (87 μmol, 7%) of 2-(but-3-ynyl)-5-chlorobenzo[d]oxazole.
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[NH:8])[CH2:4][CH2:5][C:6]#[CH:7].N[C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12]C=1O>ClC(Cl)C>[CH2:4]([C:3]1[O:2][C:1]2[CH:10]=[CH:15][C:14]([Cl:16])=[CH:13][C:12]=2[N:8]=1)[CH2:5][C:6]#[CH:7]

Inputs

Step One
Name
Quantity
142 mg
Type
reactant
Smiles
COC(CCC#C)=N
Name
Quantity
227 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was partly dissolved in MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting crude residue was purified by flash chromatography (cyclohexane/AcOEt 9:1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CC#C)C=1OC2=C(N1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 87 μmol
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.